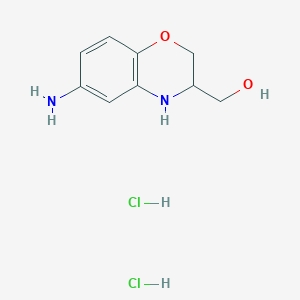

ABO Dihydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ABO Dihydrochloride involves the reaction of 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure high purity and yield. The compound is often purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is subjected to rigorous quality control measures, including HPLC analysis, to ensure it meets the required specifications .

Analyse Chemischer Reaktionen

2.1. Acetylation and Deprotection

The synthesis of ABO Dihydrochloride involves sequential acetylation and deprotection steps. For example, in the preparation of ABO blood group antigens, 2,3-O-BDA-protected product 8 undergoes acetylation with acetic anhydride (Ac₂O) and catalytic DMAP to form product 9 . Subsequent hydrolysis with trifluoroacetic acid (TFA) removes protecting groups, yielding product 10 .

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetylation | Ac₂O, DMAP | 1 h at rt | Product 9 | 84% |

| Hydrolysis | TFA, water | 2 h at rt | Product 10 | 95% |

2.2. Oxidation and Functionalization

This compound synthesis often includes oxidation steps to introduce functional groups. For instance, product 11 is prepared by reacting product 10 with dibutyltin dichloride and PEMP under controlled conditions . This step introduces reactive sites for further conjugation.

| Step | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Oxidation | Dibutyltin dichloride, PEMP | 20 min at 10 °C | Product 11 | 84% |

3.1. Anomeric-Based Oxidation (ABO)

The conversion of intermediates like product 8 to product 8' involves anomeric-based oxidation (ABO) , a cooperative mechanism involving hydride transfer and hydrogen release . This process is catalyzed by [(VO)TPP][(TCM)₄] and occurs under inert atmospheres (N₂ or Ar), with minimal dependence on molecular oxygen .

Proposed Mechanism :

-

Hydride Transfer : A hydride is transferred from the substrate to the catalyst, generating an intermediate radical.

-

Hydrogen Release : The radical undergoes hydrogen abstraction, forming a stable product and releasing H₂.

3.2. Glycosylation and Dimerization

This compound synthesis often involves glycosylation to assemble complex glycan structures. For example, product 11 undergoes glycosylation with specific nucleophiles to form blood group antigens . Dimerization reactions, such as those involving DPPH and ABAP, stabilize the glycan motifs through radical termination .

4.1. Medical Diagnostics

This compound derivatives are used in blood typing assays. For instance, ABO blood group glycans modulate interactions between sialic acid-binding proteins and erythrocytes, influencing pathogen recognition . This property is critical for developing diagnostic tools for blood type-specific diseases.

4.2. Biomedical Research

ABO antigens are studied for their role in modulating immune responses. For example, ABH antigens stabilize sialylated glycans on erythrocytes, altering interactions with pathogens like Plasmodium falciparum . This research informs vaccine development and anti-infective therapies.

5.1. Spectroscopic Analysis

-

¹H NMR : Used to confirm structural integrity, e.g., δ 5.18 (t, J 9.7 Hz, 1H) for acetylated products .

-

HPLC-MS : Monitors reaction progress and purity, detecting intermediates like product 8 .

5.2. Chromatographic Purification

Wissenschaftliche Forschungsanwendungen

ABO Dihydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

ABO Dihydrochloride exerts its effects by directly binding to Annexin A7 and inhibiting its phosphorylation . Annexin A7 is involved in several processes, including membrane fusion and exocytosis . The compound also suppresses oxidized low-density lipoprotein-induced phosphatidylcholine-specific phospholipase C activity, inhibiting apoptosis and promoting autophagy in vascular endothelial cells . This indicates that Annexin A7 is an endogenous regulator of phosphatidylcholine-specific phospholipase C .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to ABO Dihydrochloride include:

Azasetron Hydrochloride: A compound with similar solubility and storage conditions.

ENMD-1068 Hydrochloride: Another compound with similar properties.

BX-795 Hydrochloride: A compound with similar storage and solubility characteristics.

Uniqueness

This compound is unique due to its specific modulation of Annexin A7 GTPase and its significant effects on membrane fusion and exocytosis . Its ability to inhibit phosphorylation and regulate phosphatidylcholine-specific phospholipase C activity sets it apart from other similar compounds .

Biologische Aktivität

ABO Dihydrochloride, with the molecular formula C₉H₁₄Cl₂N₂O₂, is a chemical compound recognized for its significant biological activity, particularly as a modulator of annexin A7 (ANXA7). This article delves into the mechanisms of action, applications in research, and relevant case studies that highlight its therapeutic potential.

This compound primarily functions by binding to annexin A7, inhibiting its phosphorylation at threonine 286. This interaction disrupts the GTPase activity of ANXA7, which is crucial for membrane fusion and exocytosis—key processes in cellular communication and secretion. By modulating ANXA7's function, this compound influences various cellular processes such as:

- Apoptosis : The compound promotes autophagy, a critical mechanism for cellular homeostasis and stress response.

- Cell Signaling : It plays a role in regulating pathways associated with cell survival and death, making it valuable in cancer research.

Research Findings

Recent studies have demonstrated the biological activity of this compound across various contexts. The following table summarizes key findings from different research efforts:

| Study | Focus Area | Key Findings |

|---|---|---|

| Cellular Biology | Modulates annexin A7 function; inhibits phosphorylation, promoting autophagy. | |

| Cancer Research | Influences pathways related to cell survival and apoptosis; potential therapeutic applications in oncology. | |

| Interaction Studies | Specific binding to threonine residues; does not affect serine or tyrosine residues, indicating selectivity. |

Case Studies

Several case studies illustrate the practical applications of this compound in biomedical research:

- Cancer Cell Line Studies : Research involving colon cancer cell lines showed that treatment with this compound led to increased apoptosis and cell cycle arrest. The compound induced DNA fragmentation and altered the expression levels of key regulatory proteins such as CDK4 and Bcl-2.

- Neuroprotection : In studies focused on neurodegenerative diseases, this compound demonstrated protective effects against neuronal cell death by enhancing autophagic processes.

- Inflammation Models : Experimental models of inflammation revealed that this compound could modulate inflammatory responses through its action on annexin A7, suggesting potential therapeutic benefits in inflammatory diseases.

Eigenschaften

IUPAC Name |

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-6-1-2-9-8(3-6)11-7(4-12)5-13-9;;/h1-3,7,11-12H,4-5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHCJHKXKVXAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C(O1)C=CC(=C2)N)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.